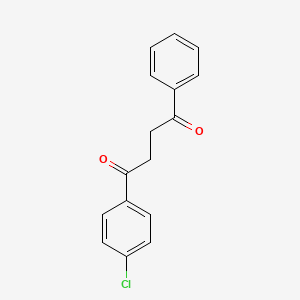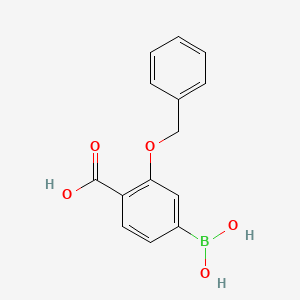![molecular formula C17H11NO3 B11846622 1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one CAS No. 774586-04-8](/img/structure/B11846622.png)
1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is a heterocyclic compound that features a fused ring system combining benzopyran and oxazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can be achieved through several methods. One common approach involves the intramolecular cycloaddition of 2-[2-(prop-2-ynyloxy)phenyl]oxazolium-5-olates, which are prepared by cyclization of N-acylamino acids . This reaction typically occurs under mild conditions and can yield the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl1benzopyrano[4,3-b]pyrrole : Another heterocyclic compound with a similar fused ring system.
- 1-Phenyl1benzopyrano[3,2-d][1,3]oxazine : A closely related compound with a different oxazine ring position.
Uniqueness
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is unique due to its specific ring fusion and the presence of both benzopyran and oxazine moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
774586-04-8 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
1-phenyl-4H-chromeno[3,2-d]oxazin-10-one |
InChI |
InChI=1S/C17H11NO3/c19-17-12-8-4-5-9-13(12)21-14-10-20-18-16(15(14)17)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
ZDMAPEUEHZBVFK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=NO1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)


![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)
